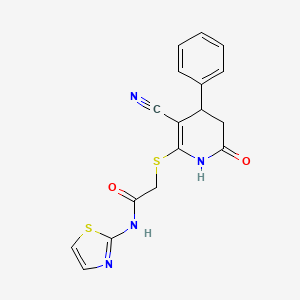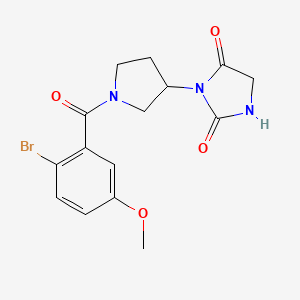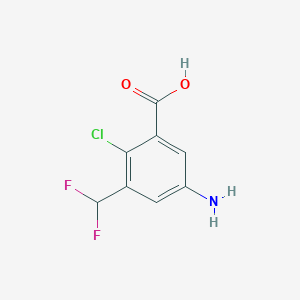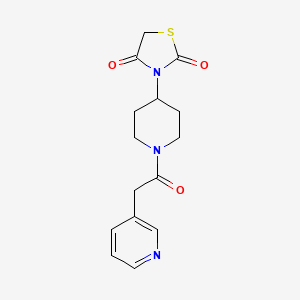
2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves linear or multistep reactions. For instance, Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substitutedacetamide derivatives, highlighting the complexity and variety in synthetic approaches that could be applied to similar compounds (Vinayak et al., 2014). Additionally, Shams et al. (2010) described the synthesis of heterocyclic derivatives starting from related cyanoacetamide compounds, indicating the diverse synthetic pathways and reactions involved in creating complex molecules with potential biological activities (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using various spectroscopic methods. LCMS, IR, 1H, and 13C spectroscopies, alongside elemental analysis, are common techniques for characterizing the synthesized compounds, as discussed by Vinayak et al. (2014). These methods provide detailed insights into the molecular framework and functional groups present in the molecule, essential for understanding its chemical behavior and potential applications.
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can vary widely depending on their molecular structure. For example, Savchenko et al. (2020) explored intramolecular cyclization reactions of related acetamides, leading to the formation of pyridin-2(1H)-ones, indicating a possible reactive pathway for similar compounds (Savchenko et al., 2020). Such reactions not only expand the chemical diversity of these compounds but also hint at their potential utility in synthesizing novel heterocyclic structures.
科学的研究の応用
Synthesis of Novel Derivatives
- This compound is used in the synthesis of novel derivatives with potential biological interest. For example, Fadda et al. (2010) utilized a similar compound for the synthesis of arylazocarbazole derivatives, highlighting its role in creating new chemical entities (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Corrosion Inhibition
- Yıldırım and Cetin (2008) explored the application of similar compounds as corrosion inhibitors. Their research focused on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their effectiveness in preventing corrosion, demonstrating another practical application of these compounds (Yıldırım & Cetin, 2008).
Antitumor Evaluation
- Shams et al. (2010) conducted a study on compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. They synthesized various heterocyclic derivatives and evaluated their antitumor activities, indicating the potential of these compounds in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Activity
- Bondock et al. (2008) used a similar compound to synthesize new heterocycles incorporating antipyrine moiety. These compounds were then tested for their antimicrobial properties, showcasing the compound's relevance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal Properties
- A study by Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety using a similar compound. These were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting its potential use in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
特性
IUPAC Name |
2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c18-9-13-12(11-4-2-1-3-5-11)8-14(22)20-16(13)25-10-15(23)21-17-19-6-7-24-17/h1-7,12H,8,10H2,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHBOSBPBZVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)



![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)


![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)